![molecular formula C13H10ClN3O3 B14621099 N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide CAS No. 60524-31-4](/img/structure/B14621099.png)
N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide is an organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a chlorophenyl group attached to a pyridine ring, which is further substituted with a nitro group and a carboxamide group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Chloromethylation: The chlorophenyl group is introduced via a chloromethylation reaction, where a chloromethylating agent such as chloromethyl methyl ether is used.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of N-[(4-Chlorophenyl)methyl]-5-aminopyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 5-nitropyridine-3-carboxylic acid and the corresponding amine.
Wissenschaftliche Forschungsanwendungen
N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(4-Chlorophenyl)methyl]-5-aminopyridine-3-carboxamide: Similar structure but with an amino group instead of a nitro group.
N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, plays a crucial role in its reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
60524-31-4 |
|---|---|
Molekularformel |
C13H10ClN3O3 |
Molekulargewicht |
291.69 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C13H10ClN3O3/c14-11-3-1-9(2-4-11)6-16-13(18)10-5-12(17(19)20)8-15-7-10/h1-5,7-8H,6H2,(H,16,18) |
InChI-Schlüssel |
HVYKSAYFEOCGOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=CN=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


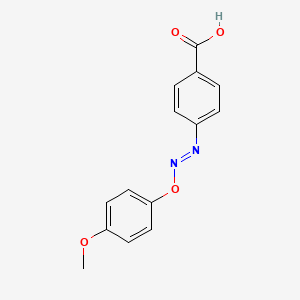
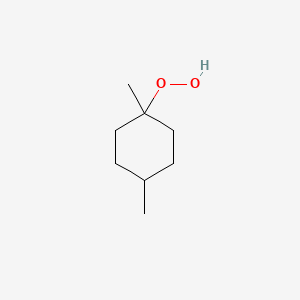
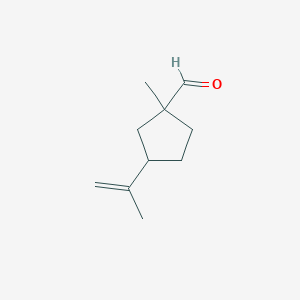
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)

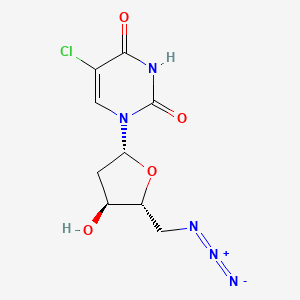

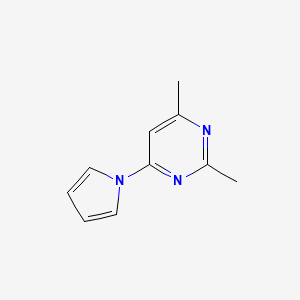
silane](/img/structure/B14621063.png)
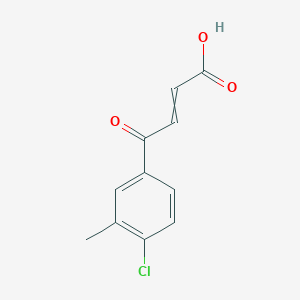
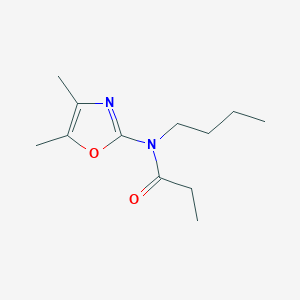

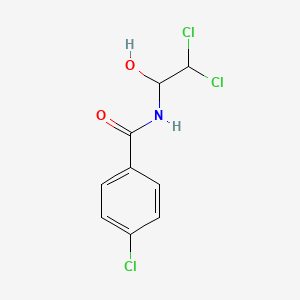
![2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B14621084.png)
